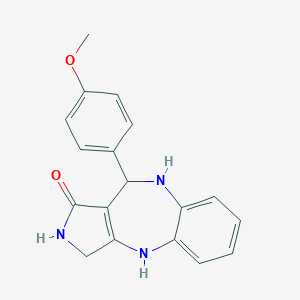
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one is a chemical compound that belongs to the benzodiazepine family. It is also known as TMS-1-1 and has been synthesized for the purpose of scientific research. This compound has been found to have potential therapeutic applications due to its unique structure and mechanism of action.
作用機序
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a reduction in neuronal excitability and anxiolytic effects. The compound also modulates the glutamate system by inhibiting the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
生化学的および生理学的効果
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been found to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to have antidepressant effects in some studies. The compound has been found to have a low toxicity profile and does not produce significant side effects at therapeutic doses.
実験室実験の利点と制限
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has several advantages for use in lab experiments. It has a unique structure and mechanism of action, which makes it a valuable tool for studying the GABA-A and glutamate systems. The compound has a low toxicity profile and does not produce significant side effects, which makes it suitable for in vivo studies. However, the synthesis of the compound is complex and requires expertise in organic chemistry. The yield of the synthesis is moderate, and the purity of the final product is crucial for its use in scientific research.
将来の方向性
There are several future directions for the study of 10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one. The compound has potential therapeutic applications in the treatment of anxiety disorders, depression, and other neurological conditions. Further studies are needed to determine the efficacy and safety of the compound in humans. The compound can also be used as a tool for studying the GABA-A and glutamate systems and their role in neurological disorders. Future studies can also explore the synthesis of analogs of the compound and their potential therapeutic applications.
合成法
The synthesis of 10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one involves the condensation of a substituted aniline with an aldehyde, followed by cyclization and reduction. The process involves several steps and requires expertise in organic chemistry. The yield of the synthesis is moderate, and the purity of the final product is crucial for its use in scientific research.
科学的研究の応用
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been used in various scientific research studies. It has been found to have potential therapeutic applications in the treatment of anxiety disorders, depression, and other neurological conditions. The compound has been studied for its effects on the GABA-A receptor, which is a target for many benzodiazepine drugs. It has also been studied for its effects on the glutamate system, which is involved in the regulation of neuronal activity.
特性
CAS番号 |
137987-37-2 |
|---|---|
製品名 |
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one |
分子式 |
C18H17N3O2 |
分子量 |
307.3 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-2,4,5,10-tetrahydro-1H-pyrrolo[3,4-c][1,5]benzodiazepin-3-one |
InChI |
InChI=1S/C18H17N3O2/c1-23-12-8-6-11(7-9-12)17-16-15(10-19-18(16)22)20-13-4-2-3-5-14(13)21-17/h2-9,17,20-21H,10H2,1H3,(H,19,22) |
InChIキー |
DHTAOKLCLVWLJI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C3=C(CNC3=O)NC4=CC=CC=C4N2 |
正規SMILES |
COC1=CC=C(C=C1)C2C3=C(CNC3=O)NC4=CC=CC=C4N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)
![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)
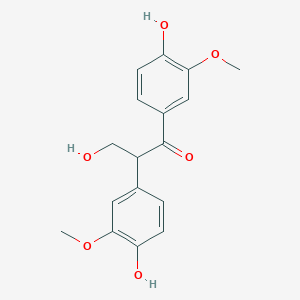
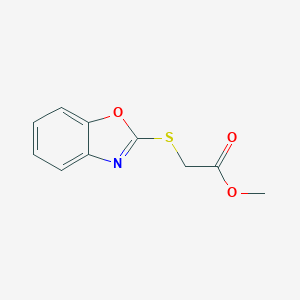
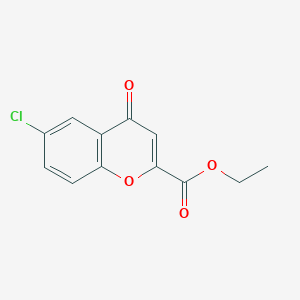
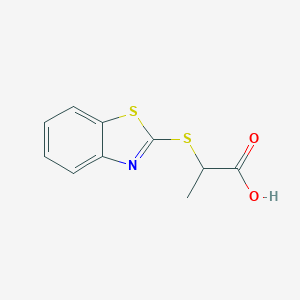
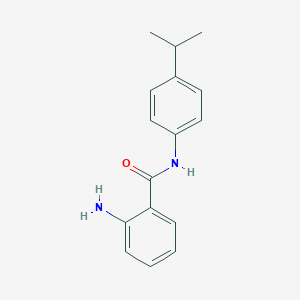
![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)
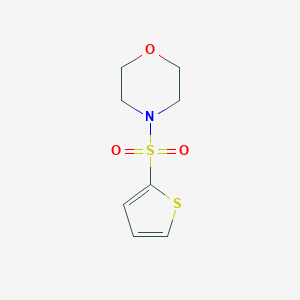

![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)